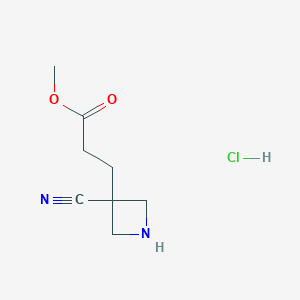

Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride

Description

Methyl 3-(3-cyanoazetidin-3-yl)propanoate hydrochloride is a synthetic organic compound featuring a propanoate ester backbone substituted with a 3-cyanoazetidine moiety, stabilized as a hydrochloride salt. The azetidine ring, a four-membered saturated heterocycle with one nitrogen atom, is modified with a cyano (-CN) group at the 3-position, enhancing its electronic and steric properties. This compound is of interest in medicinal chemistry and drug development due to the azetidine scaffold's role in modulating bioavailability and target binding .

Properties

IUPAC Name |

methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-12-7(11)2-3-8(4-9)5-10-6-8;/h10H,2-3,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKHJEVSNFMIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1(CNC1)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-amino ester with a suitable electrophile to form the azetidine ring.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions. This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide.

Esterification: The ester group is introduced through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and azetidine ring are key structural features that contribute to its activity.

Comparison with Similar Compounds

Azetidine-Containing Derivatives

- 5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride (C₈H₁₅Cl₂N₃O): Features a methoxy-substituted azetidine ring fused to a pyrazole. Molecular weight: 240.13 g/mol; purity: 95%.

- Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate (): Substituted with a chromen-4-one ring instead of azetidine. Synthesized via a multicomponent reaction involving Meldrum’s acid and aldehydes/ketones, highlighting divergent synthetic pathways compared to azetidine derivatives .

Heterocyclic Propanoate Esters

- Methyl 3-(6-Trifluoromethylpyrimidin-4-yl)propanoate (): Contains a pyrimidine ring with a trifluoromethyl (-CF₃) group. Synthesized via cyclocondensation (38% yield), demonstrating the versatility of propanoate esters in forming aromatic heterocycles. The trifluoromethyl group enhances metabolic stability compared to the cyanoazetidine group .

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (): Features a fluorinated aromatic substituent and an amino group. Molecular weight: 227.7 g/mol; used in peptide mimetics and kinase inhibitors. The fluorine atom introduces electronegativity, while the amino group enables salt formation, similar to the hydrochloride salt in the target compound .

Amino Acid Derivatives

- Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (): Combines an amino acid ester with a sulfonyl-substituted aryl group. Molecular weight: ~297.8 g/mol; CAS 851785-21-2. The sulfonyl group (-SO₂CH₃) enhances solubility and target specificity compared to the cyanoazetidine motif .

- Methyl (S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (): Contains an indole ring, a common pharmacophore in serotonin analogs. Synthesized via peptide coupling reactions, emphasizing its role in bioactive molecule development .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₈H₁₁ClN₂O₂ | ~202.6 | Cyanoazetidine, ester, HCl |

| Methyl 3-(6-CF₃-pyrimidin-4-yl)propanoate | C₉H₉F₃N₂O₂ | 234.18 | Pyrimidine, CF₃, ester |

| Ethyl 3-amino-3-(3-F-phenyl)propanoate HCl | C₁₁H₁₄ClFNO₂ | 253.69 | Amino, aryl-F, ester, HCl |

| Methyl (S)-2-amino-3-(indol-3-yl)propanoate HCl | C₁₂H₁₅ClN₂O₂ | 254.71 | Indole, amino, ester, HCl |

Biological Activity

Methyl 3-(3-cyanoazetidin-3-yl)propanoate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps:

- Formation of the Azetidine Ring : This is typically achieved through cyclization reactions involving β-amino esters and suitable electrophiles.

- Introduction of the Cyano Group : Nucleophilic substitution reactions using cyanide sources (e.g., sodium cyanide) are employed.

- Esterification : The ester group is introduced by reacting an alcohol with a carboxylic acid or its derivatives.

- Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, which could be attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis .

The biological activity of this compound is believed to stem from its structural features, particularly the cyano group and the azetidine ring. These components may interact with specific molecular targets, such as enzymes or receptors, thereby modulating biochemical pathways critical for microbial resistance and cancer cell survival .

Study on Antimicrobial Activity

In a recent study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Evaluation of Anticancer Effects

Another study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values reported at approximately 15 µM after 48 hours of exposure .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(3-aminomethylazetidin-3-yl)propanoate;hydrochloride | Structure | Moderate antimicrobial activity |

| Methyl 3-(3-hydroxyazetidin-3-yl)propanoate;hydrochloride | Structure | Weak anticancer activity |

| Methyl 3-(3-methylazetidin-3-yl)propanoate;hydrochloride | Structure | Limited biological data available |

The presence of the cyano group in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.